Acétate de mégestrol

Vue d'ensemble

Description

L’acétate de mégestrol est un progestatif synthétique, un type de médicament qui mime les effets de la progestérone, l’hormone naturelle. Il est principalement utilisé comme stimulant de l’appétit pour traiter les syndromes de fonte musculaire, tels que la cachexie, en particulier chez les patients atteints de cancer ou du syndrome d’immunodéficience acquise (SIDA). De plus, l’this compound est utilisé dans le traitement du cancer du sein et du cancer de l’endomètre, et il a été utilisé dans les formulations de contrôle des naissances .

Applications De Recherche Scientifique

Mécanisme D'action

Le mécanisme précis par lequel l’acétate de mégestrol exerce ses effets n’est pas complètement compris. Il est considéré qu’il implique plusieurs voies :

Activité Progestative : L’this compound agit comme un agoniste du récepteur de la progestérone, ce qui entraîne la suppression de l’hormone lutéinisante et l’inhibition de la fonction hypophysaire.

Stimulation de l’Appétit : Le composé est censé stimuler l’appétit par des voies directes et indirectes, impliquant potentiellement l’antagonisme des cytokines cataboliques.

Activité Antitumorale : L’this compound peut exercer des effets antitumoraux en inhibant la croissance des cellules cancéreuses sensibles aux hormones.

Analyse Biochimique

Biochemical Properties

Megestrol acetate interacts with several biomolecules, including enzymes, proteins, and receptors. It primarily binds to progesterone receptors, exerting its progestogenic effects . Additionally, it has weak partial androgenic and glucocorticoid activities . The compound’s interaction with these receptors leads to changes in gene expression and cellular responses, influencing various biochemical pathways .

Cellular Effects

Megestrol acetate affects various cell types and cellular processes. It induces secretory changes in the endometrium, increases basal body temperature, and inhibits pituitary function . It also influences cell signaling pathways, gene expression, and cellular metabolism by mimicking progesterone’s effects . These actions contribute to its therapeutic effects in cancer treatment and appetite stimulation .

Molecular Mechanism

At the molecular level, megestrol acetate binds to nuclear progesterone receptors, forming a ligand-receptor complex that translocates to the nucleus . This complex binds to specific DNA sequences, promoting the expression of target genes . The compound’s antineoplastic effects are mediated through its interaction with steroid hormones and direct cytotoxic effects on tumor cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of megestrol acetate change over time. The compound is stable under normal conditions but may degrade under extreme conditions . Long-term studies have shown that megestrol acetate can have sustained effects on cellular function, including prolonged appetite stimulation and tumor growth inhibition .

Dosage Effects in Animal Models

The effects of megestrol acetate vary with different dosages in animal models. At low doses, it can stimulate appetite and induce weight gain . At high doses, it may cause adverse effects such as adrenal suppression, diabetes mellitus, and reproductive toxicity . These effects highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

Megestrol acetate is metabolized primarily in the liver through hydroxylation, reduction, and conjugation . It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels . The compound’s metabolic pathways are crucial for its bioavailability and therapeutic efficacy .

Transport and Distribution

Megestrol acetate is transported and distributed within cells and tissues through binding to plasma proteins, primarily albumin . It does not bind significantly to sex hormone-binding globulin or corticosteroid-binding globulin . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in fatty tissues .

Subcellular Localization

Megestrol acetate’s subcellular localization is primarily within the nucleus, where it exerts its effects on gene expression . The compound’s targeting to the nucleus is facilitated by its binding to progesterone receptors, which contain nuclear localization signals . This localization is essential for its biological activity and therapeutic effects .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de l’acétate de mégestrol implique généralement l’utilisation de la progestérone, un groupe 6-cétone, des groupes 17α-acétoxyl, comme matériau de départ. Cette matière première est dissoute dans un solvant organique, et en présence d’orthoformiate de triéthyle, une structure de cétale double bêtaméthasone est obtenue par une réaction catalytique avec l’acide glycolique. Cet intermédiaire est ensuite soumis à une réaction de Grignard avec RMgBr, suivie d’une hydrolyse en milieu acide fort, ce qui donne le produit brut de l’this compound. Le produit brut est ensuite purifié par décoloration au charbon actif et recristallisation pour obtenir le produit final .

Méthodes de Production Industrielle : La production industrielle de l’this compound suit une voie de synthèse similaire, mais elle est optimisée pour la production à grande échelle. Le procédé implique le recyclage des solvants afin d’améliorer la durabilité économique et environnementale. Le rendement global et la pureté du produit sont améliorés grâce à un contrôle rigoureux des conditions de réaction et des étapes de purification .

Analyse Des Réactions Chimiques

Types de Réactions : L’acétate de mégestrol subit diverses réactions chimiques, notamment :

Oxydation : Conversion des groupes hydroxyle en cétones.

Réduction : Réduction des groupes cétones en groupes hydroxyle.

Substitution : Remplacement de groupes fonctionnels par d’autres substituants.

Réactifs et Conditions Courants :

Oxydation : Réactifs tels que le trioxyde de chrome (CrO3) ou le permanganate de potassium (KMnO4) en milieu acide.

Réduction : Réactifs comme le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4).

Substitution : Réactifs tels que les halogènes (par exemple, le chlore, le brome) ou les nucléophiles (par exemple, les amines, les thiols).

Produits Principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation de l’this compound peut produire des dérivés cétoniques, tandis que la réduction peut produire des dérivés hydroxylés .

4. Applications de la Recherche Scientifique

L’this compound a une large gamme d’applications dans la recherche scientifique, notamment :

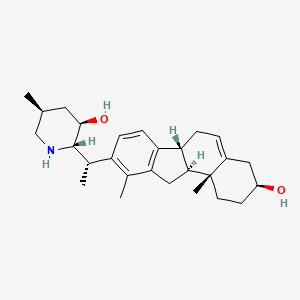

Comparaison Avec Des Composés Similaires

L’acétate de mégestrol est unique parmi les progestatifs en raison de sa structure chimique spécifique et de ses propriétés pharmacologiques. Les composés similaires comprennent :

Médroxyprogestérone : Un autre progestatif synthétique utilisé dans la thérapie hormonale et la contraception.

Noréthindrone : Un progestatif synthétique utilisé dans les pilules contraceptives et la thérapie de remplacement hormonal.

Comparé à ces composés, l’this compound a une plus grande puissance en tant que stimulant de l’appétit et est plus couramment utilisé dans le traitement de la cachexie et des affections liées au cancer .

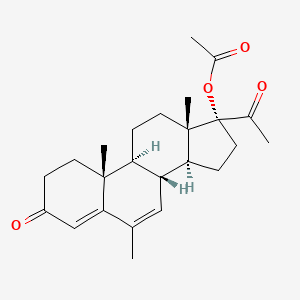

Propriétés

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h12-13,18-20H,6-11H2,1-5H3/t18-,19+,20+,22-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZAXGRLVPAYTJ-GQFGMJRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040683 | |

| Record name | Megestrol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The precise mechanism by which megestrol acetate produces effects in anorexia and cachexia is unknown at the present time, but its progestin antitumour activity may involve suppression of luteinizing hormone by inhibition of pituitary function. Studies also suggest that the megestrol's weight gain effect is related to its appetite-stimulant or metabolic effects rather than its glucocorticoid-like effects or the production of edema. It has also been suggested that megestrol may alter metabolic pathyways via interferences with the production or action of mediators such as cachectin, a hormone that inhibits adipocyte lipogenic enzymes. | |

| Record name | Megestrol acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00351 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

595-33-5 | |

| Record name | Megestrol acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Megestrol acetate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Megestrol acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00351 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MEGESTROL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Megestrol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-hydroxy-6-methylpregna-4,6-diene-3,20-dione 17-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEGESTROL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ2M0FR8ES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

218.0-220.0 °C | |

| Record name | Megestrol acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00351 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate](/img/structure/B1683789.png)

![19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one](/img/structure/B1683798.png)

![N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide](/img/structure/B1683809.png)